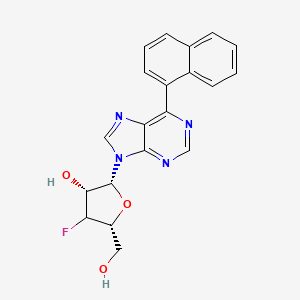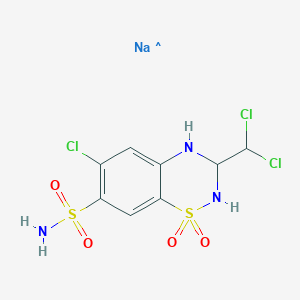
Anticancer agent 77
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Anticancer agent 77 is a promising compound in the field of oncology, known for its potent anticancer properties. This compound has garnered significant attention due to its ability to target and inhibit the growth of various cancer cells. Its unique chemical structure and mechanism of action make it a valuable candidate for further research and development in cancer therapy.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Anticancer agent 77 involves multiple steps, starting with the preparation of the core structure. The initial step typically involves the formation of a key intermediate through a series of reactions such as condensation, cyclization, and functional group modifications. The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.
Industrial Production Methods: For industrial-scale production, the synthesis of this compound is optimized to enhance efficiency and cost-effectiveness. This involves scaling up the reaction processes, utilizing continuous flow reactors, and employing advanced purification techniques. The industrial production methods are designed to meet regulatory standards and ensure the consistent quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Anticancer agent 77 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound’s structure to enhance its anticancer activity and pharmacokinetic properties.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, pH, and solvent choice, are carefully controlled to achieve the desired chemical transformations.
Major Products Formed: The major products formed from these reactions are derivatives of this compound with enhanced anticancer properties. These derivatives are further evaluated for their efficacy and safety in preclinical and clinical studies.
Aplicaciones Científicas De Investigación
Anticancer agent 77 has a wide range of scientific research applications. In chemistry, it serves as a model compound for studying the structure-activity relationship of anticancer agents. In biology, it is used to investigate the molecular mechanisms of cancer cell inhibition and apoptosis. In medicine, this compound is being explored as a potential therapeutic agent for various types of cancer, including breast, lung, and colon cancer. Additionally, its applications extend to the pharmaceutical industry, where it is being developed into formulations for clinical use.
Mecanismo De Acción
The mechanism of action of Anticancer agent 77 involves the inhibition of key molecular targets and pathways associated with cancer cell proliferation and survival. It primarily targets specific enzymes and receptors involved in cell cycle regulation, DNA replication, and apoptosis. By binding to these targets, this compound disrupts the normal functioning of cancer cells, leading to their death. The compound also modulates signaling pathways such as the PI3K-AKT-mTOR and RAS-RAF-MEK-ERK pathways, which are critical for cancer cell growth and survival .
Comparación Con Compuestos Similares
Similar Compounds: Several compounds share structural and functional similarities with Anticancer agent 77. These include quinoxaline derivatives, selenocyanates, and various N-heteroaromatic compounds . These compounds also exhibit potent anticancer activities and are being studied for their therapeutic potential.
Uniqueness: What sets this compound apart from these similar compounds is its unique mechanism of action and higher specificity towards certain cancer cell types. Additionally, its ability to modulate multiple signaling pathways simultaneously makes it a more versatile and effective anticancer agent.
Propiedades
Fórmula molecular |
C25H30BrN7 |
|---|---|
Peso molecular |
508.5 g/mol |
Nombre IUPAC |
3-(4-bromophenyl)-N-tert-butyl-4-(1-cyclohexyltetrazol-5-yl)-1,4-dihydroquinazolin-2-imine |
InChI |
InChI=1S/C25H30BrN7/c1-25(2,3)28-24-27-21-12-8-7-11-20(21)22(32(24)18-15-13-17(26)14-16-18)23-29-30-31-33(23)19-9-5-4-6-10-19/h7-8,11-16,19,22H,4-6,9-10H2,1-3H3,(H,27,28) |
Clave InChI |
YWHWJUCYVRVOIT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)N=C1NC2=CC=CC=C2C(N1C3=CC=C(C=C3)Br)C4=NN=NN4C5CCCCC5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





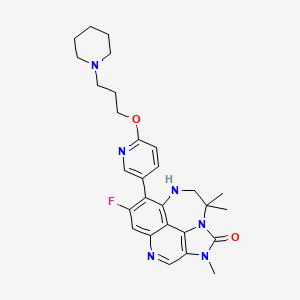


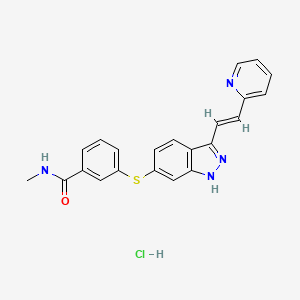
![2-[(2-Chloro-4-Iodophenyl)amino]-N-{[(2r)-2,3-Dihydroxypropyl]oxy}-3,4-Difluorobenzamide](/img/structure/B12396701.png)
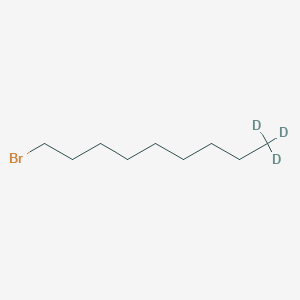
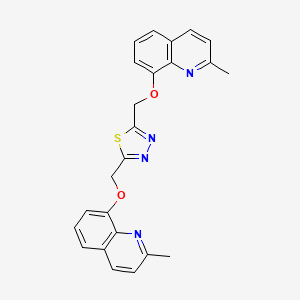
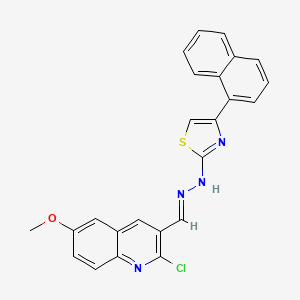
![2-[4-(2,1,3-benzothiadiazol-5-yl)-3-(6-methylpyridin-2-yl)pyrazol-1-yl]-N-(3-fluorophenyl)ethanethioamide](/img/structure/B12396714.png)
